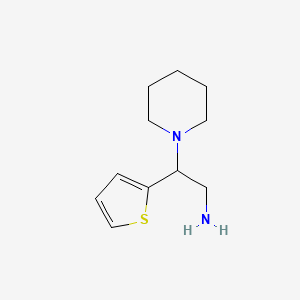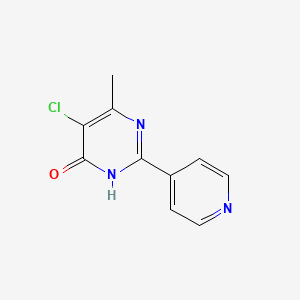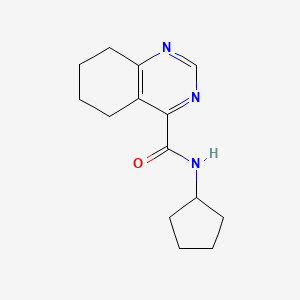![molecular formula C24H21FN4O3 B2749755 5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921876-45-1](/img/structure/B2749755.png)
5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a morpholine ring, a phenyl ring, and a pyrazolo[4,3-c]pyridin-3-one ring system .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The fluorobenzyl and phenyl groups are likely to contribute to the overall hydrophobicity of the molecule, while the morpholine ring could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Pyrimidine Derivatives
Research has shown interest in the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, indicating a focus on developing compounds with potential larvicidal activity. A study outlined the preparation and biological testing of a series of derivatives, highlighting their significant activity against larvae, suggesting potential applications in pest control or as insecticidal agents (Gorle et al., 2016).
Exploration of Oxazolidinone Derivatives
Another area of research involves oxazolidinone derivatives, where modifications to the morpholine ring have been explored for enhanced antibacterial activity against Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA). The study identified metabolites of a novel linezolid analogue, showcasing the drug's metabolic pathway and providing a foundation for further pharmacodynamic and toxicodynamic studies (Sang et al., 2016).
GPR39 Agonists Discovery
Investigations into GPR39 agonists revealed the potential of kinase inhibitors with morpholinomethyl groups to act as novel agonists through small-molecule-based screening. This discovery offers a new perspective on the role of zinc as an allosteric potentiator of GPR39 activation, suggesting applications in the study of G protein–coupled receptors and their signaling pathways (Sato et al., 2016).
Antibacterial and Antimicrobial Applications
Further research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones has expanded the antibacterial spectrum of this antibiotic class to include Gram-negative organisms. By substituting the morpholine ring of linezolid with different azole moieties, compounds with promising activity against Haemophilus influenzae and Moraxella catarrhalis were developed, demonstrating the impact of substituent effects on antibacterial activity (Genin et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-18-8-6-17(7-9-18)14-27-15-20(23(30)28-10-12-32-13-11-28)22-21(16-27)24(31)29(26-22)19-4-2-1-3-5-19/h1-9,15-16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRNCFQKIHRFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2749678.png)
![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2749679.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2749681.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2749682.png)
![4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2749687.png)



![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)

